(Z)-3-(6-(dimethylamino)-6-oxohex-1-en-1-yl)-N-(1-hydroxypropan-2-yl)benzamide
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Overview
Description
VSN-16 is a cannabinoid receptor agonist with vasodilatory activity. It has shown potential in the treatment of multiple sclerosis due to its ability to act on the endothelium, release nitric oxide, and activate potassium channels and transient receptor potential vanilloid 1 (TRPV1) channels .
Preparation Methods
The synthetic route involves the formation of the benzamide structure followed by the addition of the pent-1-enyl group and the dimethylcarbamoyl group . Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield.
Chemical Reactions Analysis
VSN-16 undergoes various chemical reactions, including:
Oxidation: VSN-16 can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in VSN-16.
Substitution: Substitution reactions can occur at the benzamide or pent-1-enyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
VSN-16 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study cannabinoid receptor agonists and their interactions with various receptors.
Biology: VSN-16 is used to investigate the role of cannabinoid receptors in physiological processes.
Industry: VSN-16 can be used in the development of new pharmaceuticals targeting cannabinoid receptors.
Mechanism of Action
VSN-16 exerts its effects by acting as an agonist at cannabinoid receptors. It binds to these receptors, leading to the release of nitric oxide and the activation of potassium channels and TRPV1 channels. This results in vasodilation and other physiological effects . The molecular targets involved include cannabinoid receptors, potassium channels, and TRPV1 channels.
Comparison with Similar Compounds
VSN-16 is similar to other cannabinoid receptor agonists but has unique properties that make it distinct:
Other Cannabinoid Receptor Agonists: Compounds like delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD) also target cannabinoid receptors but have different effects and therapeutic applications.
VSN-16’s uniqueness lies in its specific activation of potassium channels and TRPV1 channels, which contributes to its vasodilatory and neuroprotective effects .
Properties
Molecular Formula |
C18H26N2O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-[(Z)-6-(dimethylamino)-6-oxohex-1-enyl]-N-(1-hydroxypropan-2-yl)benzamide |
InChI |
InChI=1S/C18H26N2O3/c1-14(13-21)19-18(23)16-10-7-9-15(12-16)8-5-4-6-11-17(22)20(2)3/h5,7-10,12,14,21H,4,6,11,13H2,1-3H3,(H,19,23)/b8-5- |
InChI Key |
SVYRYFAUQHVGAI-YVMONPNESA-N |
SMILES |
CC(CO)NC(=O)C1=CC=CC(=C1)C=CCCCC(=O)N(C)C |
Isomeric SMILES |
CC(CO)NC(=O)C1=CC=CC(=C1)/C=C\CCCC(=O)N(C)C |
Canonical SMILES |
CC(CO)NC(=O)C1=CC=CC(=C1)C=CCCCC(=O)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VSN-16R; VSN-16; VSN16R; VSN16; VSN 16R; VSN 16 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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